molecular formula C24H22O2 B11603240 4-(4-methoxyphenyl)-3-methyl-2-(4-methylphenyl)-4H-chromene

4-(4-methoxyphenyl)-3-methyl-2-(4-methylphenyl)-4H-chromene

Cat. No.: B11603240
M. Wt: 342.4 g/mol
InChI Key: ALLHFMRYIWVNMM-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-3-methyl-2-(4-methylphenyl)-4H-chromene is a synthetic organic compound belonging to the class of chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-3-methyl-2-(4-methylphenyl)-4H-chromene typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of a base-catalyzed cyclization reaction. For instance, the reaction between 4-methoxybenzaldehyde and 4-methylacetophenone in the presence of a base such as potassium hydroxide can yield the desired chromene compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-3-methyl-2-(4-methylphenyl)-4H-chromene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-3-methyl-2-(4-methylphenyl)-4H-chromene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-3-methyl-2-(4-methylphenyl)-4H-chromene is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H22O2

Molecular Weight

342.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-3-methyl-2-(4-methylphenyl)-4H-chromene

InChI

InChI=1S/C24H22O2/c1-16-8-10-19(11-9-16)24-17(2)23(18-12-14-20(25-3)15-13-18)21-6-4-5-7-22(21)26-24/h4-15,23H,1-3H3

InChI Key

ALLHFMRYIWVNMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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